

Application Note: Development of a Bioanalytical Method for Flavoxate with Flavoxate-d5

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Compound of Interest

Compound Name: Flavoxate-d5

Cat. No.: B15144181

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Introduction

Flavoxate is a urinary antispasmodic agent used to relieve symptoms such as painful urination, frequency, and urgency associated with various urological conditions.[1][2] Accurate and reliable quantification of Flavoxate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a sensitive and robust bioanalytical method for the determination of Flavoxate in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, **Flavoxate-d5**, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3][4]

The developed method is based on a previously validated LC-MS/MS assay for Flavoxate and its primary metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), with modifications to incorporate the use of **Flavoxate-d5** as the internal standard (IS).[5][6] The procedure involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents

- Analytes: Flavoxate hydrochloride, **Flavoxate-d5** hydrochloride

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade)
- Reagents: Deionized water, Human plasma (K2-EDTA)

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer
- Analytical Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 μ m) or equivalent[5][6]

Preparation of Standard and Quality Control Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flavoxate and **Flavoxate-d5** by dissolving the appropriate amount of each compound in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Flavoxate stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Flavoxate-d5** stock solution with a 50:50 mixture of acetonitrile and water.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

- Pipette 100 μ L of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the internal standard working solution (100 ng/mL **Flavoxate-d5**) to each tube and vortex briefly.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the samples for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 µL of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

Parameter	Value
Column	Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)[5][6]
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile
Gradient	Isocratic: 70% B
Flow Rate	0.40 mL/min[5][6]
Injection Volume	5 µL
Column Temperature	40°C
Autosampler Temp.	10°C

Mass Spectrometric Conditions:

Parameter	Flavoxate	Flavoxate-d5
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
MRM Transition	m/z 390.2 → 112.1	m/z 395.2 → 117.1
Declustering Potential	80 V	80 V
Entrance Potential	10 V	10 V
Collision Energy	35 eV	35 eV
Collision Cell Exit Potential	12 V	12 V

Data Presentation

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
Flavoxate	2.00 - 2,000.31 ^[5]	y = 0.0025x + 0.0012	> 0.998

Table 2: Precision and Accuracy

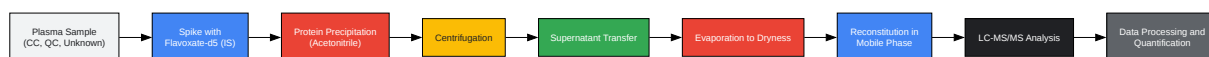
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	2.00	6.67[5]	108.25[5]	9.14[5]	103.33[5]
Low	6.00	4.52	105.10	6.88	101.50
Medium	800.00	2.15	102.30	3.45	100.80
High	1600.00	1.88	101.75	2.98	99.95

Table 3: Stability Data

Stability Condition	Duration	Concentration (ng/mL)	% Change from Nominal
Bench-top	4 hours[5]	6.00 / 1600.00	< 5%
Freeze-thaw	3 cycles	6.00 / 1600.00	< 8%
Post-preparative	24 hours[5]	6.00 / 1600.00	< 6%
Long-term (Freezer)	89 days[5]	6.00 / 1600.00	< 10%

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Flavoxate in human plasma.



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Caption: Bioanalytical workflow for Flavoxate quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Flavoxate in human plasma using **Flavoxate-d5** as an internal standard. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for high-throughput bioanalysis in support of pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard minimizes the impact of matrix effects, ensuring the integrity and reliability of the analytical data.

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